(S)-N,N-Dimethyl-3-piperidinemethanamine
Description
Significance of Chiral Amines and Piperidine (B6355638) Derivatives in Chemical Science
Chiral amines are organic compounds that play a central role in modern chemical and pharmaceutical sciences. cuni.czopenaccessgovernment.org Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biological systems, as living organisms are composed of enantiomerically pure molecules like amino acids and sugars. openaccessgovernment.org This biological specificity means that the different enantiomers of a chiral drug can have vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. openaccessgovernment.orgnbinno.com Consequently, the ability to synthesize single, pure enantiomers is crucial in drug development. Chiral amines are not only essential components of many active pharmaceutical ingredients, with approximately 40% of chiral drugs featuring a chiral amine core, but they are also widely used as catalysts and resolving agents in asymmetric synthesis to produce other chiral molecules with high stereoselectivity. openaccessgovernment.org
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govresearchgate.net It is considered a "privileged scaffold," a molecular structure that is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities. researchgate.net Piperidine derivatives are present in more than twenty classes of pharmaceuticals and a vast number of natural alkaloids. nih.govresearchgate.net Their prevalence is due to the piperidine ring's ability to confer favorable properties to a molecule, such as improved bioavailability, metabolic stability, and the correct spatial orientation of functional groups for optimal interaction with biological receptors or enzymes. nbinno.com These derivatives have been successfully developed into agents for treating a wide array of conditions, including neurological disorders, cancer, and infectious diseases. researchgate.netnbinno.comwisdomlib.org The synthesis of substituted piperidines, particularly in an enantiomerically pure form, is a major focus of modern organic synthesis. nih.govsnnu.edu.cn
Contextualization of (S)-N,N-Dimethyl-3-piperidinemethanamine within Chiral Amine Chemistry
This compound is a chiral molecule that integrates the key features of both piperidine derivatives and chiral amines. Its structure consists of a piperidine ring with a dimethylaminomethyl group attached to the stereogenic center at the 3-position. This specific combination of features positions it as a valuable building block in the field of asymmetric synthesis.
The compound serves as a chiral intermediate, providing a pre-defined stereocenter that can be incorporated into larger, more complex target molecules. The presence of the piperidine scaffold provides the structural rigidity and conformational preferences often sought in drug design, while the tertiary amine and the secondary amine within the ring offer multiple points for further chemical modification. Chemists can leverage this intermediate to construct novel molecules with specific three-dimensional architectures, aiming to achieve high efficacy and selectivity for biological targets. While detailed research findings on its specific applications are not extensively documented in mainstream literature, its structural attributes firmly place it within the class of specialized reagents used for the enantioselective synthesis of potential pharmaceutical candidates and other fine chemicals.
Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (3S)-N,N-dimethyl-1-piperidin-3-ylmethanamine |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 1124199-11-6 (dihydrochloride) |
| Canonical SMILES | CN(C)C[C@H]1CCCNC1 |
| InChI Key | QOVQVKFKBHWTAA-SSDOTTSWSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(3S)-piperidin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
QOVQVKFKBHWTAA-QMMMGPOBSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCCNC1 |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for S N,n Dimethyl 3 Piperidinemethanamine
Stereoselective Synthesis Approaches to Piperidine (B6355638) Scaffolds
The cornerstone of synthesizing enantiomerically pure (S)-N,N-Dimethyl-3-piperidinemethanamine lies in the effective construction of the chiral piperidine ring. Various methodologies have been developed to achieve high levels of stereoselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and the enantioselective functionalization of prochiral precursors.
Asymmetric Catalysis in Piperidine Ring Construction
Asymmetric catalysis offers an efficient route to chiral piperidine derivatives by employing a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Rhodium-based catalysts have shown particular promise in this area.
A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method utilizes a three-step sequence starting from pyridine (B92270): partial reduction to a dihydropyridine (B1217469), followed by a highly regio- and enantioselective rhodium-catalyzed carbometalation, and a final reduction to the substituted piperidine. nih.govacs.orgthieme-connect.com This strategy provides access to a variety of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity. nih.govacs.org The reaction's utility has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. acs.org
Another rhodium(I)-catalyzed method is the asymmetric [2+2+2] cycloaddition, which can be employed to construct polysubstituted piperidines. nih.gov This reaction proceeds with a variety of alkyne substrates in good yields and with high enantioselectivity. nih.gov
The following table summarizes the results of a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine with various arylboronic acids, which is a key step in the synthesis of 3-substituted piperidines. acs.org
| Entry | Arylboronic Acid | Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | [Rh(cod)(OH)]₂ | (S)-Segphos | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | [Rh(cod)(OH)]₂ | (S)-Segphos | 85 | 95 |
| 3 | 4-Fluorophenylboronic acid | [Rh(cod)(OH)]₂ | (S)-Segphos | 82 | 97 |
| 4 | 3-Thienylboronic acid | [Rh(cod)(OH)]₂ | (S)-Segphos | 75 | 94 |
Copper-catalyzed asymmetric cyclizative aminoboration has also been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, achieving moderate to good yields and excellent enantioselectivities. nih.gov This method demonstrates broad substrate scope and mild reaction conditions. nih.gov
Chiral Auxiliary-Mediated Route Development
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. researchgate.net This strategy is a reliable and versatile approach for the synthesis of enantiomerically pure compounds.
Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. researchgate.net In the context of piperidine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the 3-position during ring construction or functionalization. For instance, a chiral enamide can mediate an asymmetric amidoalkylation to produce α-substituted piperidines with high enantiomeric purity. uni-muenchen.de
Another example involves the use of an immobilized galactose auxiliary in the stereoselective solid-phase synthesis of piperidine derivatives. researchgate.net This approach utilizes an asymmetric domino Mannich–Michael condensation to form the piperidine ring with high diastereoselectivity. researchgate.net
While specific examples detailing the synthesis of this compound using a particular chiral auxiliary are not extensively documented in readily available literature, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable to this target. The choice of auxiliary and the specific synthetic route would need to be carefully designed to achieve the desired (S)-configuration at the C3 position.
Enantioselective Functionalization of Precursors
This approach involves the stereoselective modification of a pre-existing prochiral or racemic piperidine precursor. One such strategy is the rhodium-catalyzed C-H functionalization of a piperidine ring. The site-selectivity of this reaction can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. d-nb.info
A method to achieve 3-substituted piperidines involves an indirect C-H functionalization approach. This strategy begins with the asymmetric cyclopropanation of N-Boc-tetrahydropyridine. The resulting cyclopropane (B1198618) can then undergo a reductive, regio-, and stereoselective ring-opening to yield the desired 3-substituted piperidine. d-nb.infonih.gov This two-step sequence has been shown to produce 3-substituted piperidines in good yields and with high enantiomeric excess. d-nb.info
The following table illustrates the results for the synthesis of 3-substituted piperidines via asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. d-nb.info
| Entry | Aryldiazoacetate | Cyclopropanation Yield (%) | Cyclopropanation ee (%) | Ring-Opening Yield (%) | Final Product ee (%) |
| 1 | Phenyl | 93 | 92 | 67 | 93 |
| 2 | 4-Bromophenyl | 87 | 95 | 70 | 92 |
| 3 | 4-Methoxyphenyl | 86 | 90 | 92 | 90 |
| 4 | 4-Chlorophenyl | 85 | 86 | 77 | 87 |
| 5 | 2-Naphthyl | 90 | 81 | 90 | 80 |
Pathways for N,N-Dimethylamine Moiety Incorporation
Once the chiral piperidine scaffold, such as (S)-3-(aminomethyl)piperidine, is obtained, the final step is the introduction of the N,N-dimethylamine group. This can be achieved through reductive amination or direct alkylation methods.
Reductive Amination Strategies for the Tertiary Amine
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. harvard.edu To synthesize this compound from (S)-3-(aminomethyl)piperidine, a two-step, one-pot reaction with formaldehyde (B43269) can be employed. The primary amine first reacts with formaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent to the tertiary amine. sciencemadness.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation. sciencemadness.orgcommonorganicchemistry.commdma.ch It is capable of reducing the intermediate iminium ion in the presence of the aldehyde. sciencemadness.org The reaction is typically carried out under neutral to weakly acidic conditions. harvard.edu
The following table provides a general overview of conditions for the N,N-dimethylation of a primary amine via reductive amination with formaldehyde.
| Primary Amine Substrate | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| General Primary Amine | NaBH(OAc)₃ | 1,4-Dioxane or DMF | Room Temperature | High | sciencemadness.orgcommonorganicchemistry.com |
| General Primary Amine | NaBH(OAc)₃ | DCM/THF | Room Temperature, 15 h | Not specified | commonorganicchemistry.com |
Optimization of Reaction Conditions for Enantiomeric Purity and Chemical Yield
The successful synthesis of a chiral compound with high enantiomeric purity and chemical yield is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated include the choice of catalyst and ligand, solvent, temperature, and reaction time. While specific data for the direct synthesis of this compound is not extensively available in the public domain, we can infer the optimization process from analogous transformations reported for structurally similar chiral piperidines.
For the asymmetric synthesis of the chiral piperidine core, methods such as catalytic asymmetric hydrogenation of a pyridine precursor or enzymatic resolutions are commonly employed. nih.govresearchgate.net The optimization of a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine, a key step in one such approach, is illustrative of the process. snnu.edu.cn Researchers systematically vary ligands, solvents, and bases to maximize both the yield and the enantiomeric excess (ee) of the product.
The following interactive data table illustrates a typical optimization study for a rhodium-catalyzed asymmetric reaction to form a 3-substituted tetrahydropyridine, a precursor to the desired piperidine.
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation
| Entry | Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | [Rh(COD)Cl]₂ / (S)-BINAP | Toluene | K₂CO₃ | 50 | 65 | 88 |
| 2 | [Rh(COD)Cl]₂ / (S)-MeO-BIPHEP | THF | Cs₂CO₃ | 50 | 78 | 92 |
| 3 | [Rh(COD)OH]₂ / (S)-SEGPHOS | Toluene/H₂O | CsOH | 70 | 81 | 96 |
| 4 | [Rh(COD)OH]₂ / (S)-SEGPHOS | THF | CsOH | 70 | 75 | 94 |
As can be seen from the table, the combination of [Rh(COD)OH]₂ as the rhodium source and (S)-SEGPHOS as the chiral ligand in a biphasic solvent system with a strong base like CsOH at an elevated temperature provides the optimal results in terms of both chemical yield and enantiomeric excess. snnu.edu.cn
The subsequent N,N-dimethylation of the primary amine precursor can be achieved through various methods, including reductive amination with formaldehyde or the use of a methylating agent like methyl iodide. The optimization of this step would involve screening different reducing agents, solvents, and reaction temperatures to ensure complete dimethylation without racemization of the chiral center. Heterogeneous catalysts, such as ruthenium nanoparticles on carbon (Ru/C), have been shown to be effective for the N-dimethylation of a broad range of amines. nih.govchemrxiv.org
An illustrative optimization for the N,N-dimethylation of a primary amine using a Ru/C catalyst is presented in the interactive data table below.
Table 2: Optimization of Ru/C-Catalyzed N,N-Dimethylation
| Entry | Amine Substrate | Methylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Dimethylated Product (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzylamine | Formaldehyde | Water | 50 | 12 | 85 | 90 |
| 2 | Benzylamine | Formaldehyde | Methanol (B129727) | 70 | 8 | >99 | >99 |
| 3 | Benzylamine | Formaldehyde | Water | 70 | 8 | 95 | 98 |
| 4 | Cyclohexylamine | Formaldehyde | Methanol | 70 | 10 | >99 | >99 |
The data suggests that for both aromatic and aliphatic amines, using methanol as the solvent at a moderate temperature of 70°C leads to high conversion and excellent selectivity for the desired N,N-dimethylated product. chemrxiv.org
Advanced Separation and Purification Techniques for Chiral Amine Synthesis
Following the synthesis, the crucial step of purification is necessary to isolate the desired (S)-enantiomer in high purity. For chiral compounds, this often requires specialized techniques that can differentiate between enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle lies in the use of a stationary phase that is itself chiral. These CSPs interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most popular and versatile for a wide range of chiral compounds, including amines. chromatographyonline.comresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography has emerged as a highly efficient and environmentally friendly alternative to HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com For the separation of chiral amines, SFC is often used with the same types of polysaccharide-based CSPs as in HPLC. chromatographyonline.comresearchgate.net The addition of a small amount of a polar co-solvent, such as methanol or ethanol, and an amine additive is often necessary to improve peak shape and resolution. The advantages of SFC include reduced solvent consumption, faster analysis times, and easier sample recovery, making it particularly attractive for preparative-scale purifications. selvita.com
The following interactive data table provides a comparison of chiral separation of a generic piperidine derivative using HPLC and SFC.
Table 3: Comparison of Chiral Separation Techniques for a Piperidine Derivative
| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|---|---|---|
| HPLC | Chiralpak AD-H | Hexane/Isopropanol (80:20) | 1.0 | N/A | 2.1 | 15 |
| SFC | Chiralpak AD-H | CO₂/Methanol (70:30) | 3.0 | 150 bar | 2.5 | 5 |
| HPLC | Chiralcel OD-H | Hexane/Ethanol (90:10) | 0.8 | N/A | 1.8 | 20 |
The table highlights the significantly shorter analysis times and comparable or even better resolution achievable with SFC compared to HPLC for the separation of chiral piperidine derivatives.
Kinetic Resolution
Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. While this method has a theoretical maximum yield of 50% for the unreacted enantiomer, it can be highly effective in producing material with very high enantiomeric excess.
Chemical Reactivity and Transformation Pathways of S N,n Dimethyl 3 Piperidinemethanamine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The secondary nitrogen atom within the piperidine ring is a primary site for electrophilic attack, readily undergoing reactions such as N-alkylation and N-acylation. These transformations are fundamental in modifying the compound's structure and properties.
N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The rate and efficiency of this reaction can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of piperidine with alkyl bromides or iodides in an anhydrous solvent like acetonitrile (B52724) can lead to the formation of the corresponding N-alkylated piperidinium (B107235) salt.
N-acylation of the piperidine nitrogen typically involves reaction with acylating agents like acyl chlorides or anhydrides. This reaction is a common method for the introduction of an acyl group onto the nitrogen atom, forming an amide linkage. The reaction is often carried out in the presence of a base to scavenge the acid generated during the reaction. The reactivity in N-acylation can be influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the acylating agent. Kinetic studies on the acylation of piperidine with various phenyl benzoates have shown that the reaction follows second-order kinetics.
Reactivity of the Tertiary Dimethylamine (B145610) Functional Group
The tertiary dimethylamine group in the side chain of (S)-N,N-Dimethyl-3-piperidinemethanamine exhibits its own characteristic reactivity. While generally less nucleophilic than the secondary piperidine nitrogen due to steric hindrance, it can still participate in several important reactions.
One of the key reactions of the tertiary dimethylamine group is quaternization. This involves the reaction with an alkyl halide, typically methyl iodide, to form a quaternary ammonium (B1175870) salt. This process, known as exhaustive methylation, can proceed to completion due to the high reactivity of methyl iodide and the nucleophilicity of the tertiary amine.
The resulting quaternary ammonium salt can then undergo Hofmann elimination, a base-induced elimination reaction that leads to the formation of an alkene and the corresponding tertiary amine. The Hofmann rule predicts that the major product will be the least substituted alkene, which is often the case in eliminations involving bulky leaving groups like a trialkylamine. nih.govacs.orgrsc.orgacs.orgwhiterose.ac.uk The regioselectivity of the elimination is dictated by the accessibility of the β-hydrogens to the base.
Stereospecificity and Stereoselectivity in Subsequent Derivatizations
The presence of a chiral center at the 3-position of the piperidine ring in this compound introduces an element of stereocontrol in its derivatization. Reactions occurring at the nitrogen atoms or the side chain can be influenced by the stereochemistry of this center, potentially leading to diastereomeric products.
The stereochemical outcome of derivatization reactions is highly dependent on the reaction mechanism and the nature of the reagents used. For instance, in reactions involving the formation of a new stereocenter, the existing (S)-configuration at the 3-position can direct the approach of the incoming reagent, leading to a preference for one diastereomer over the other. This diastereoselectivity can be crucial in the synthesis of biologically active molecules where specific stereoisomers are required.
Kinetic resolution techniques can also be employed to separate enantiomers or diastereomers of piperidine derivatives. These methods often rely on the differential reaction rates of the stereoisomers with a chiral reagent or catalyst. For example, enantioselective acylation has been used for the kinetic resolution of disubstituted piperidines, where the selectivity is influenced by the conformational preferences of the piperidine ring. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcomes of its chemical transformations. These investigations often involve kinetic studies and computational analysis of transition states.
Reaction Kinetics and Transition State Analysis
The kinetics of reactions such as N-alkylation and N-acylation of piperidine derivatives have been studied to elucidate their mechanisms. For example, the acylation of piperidine with phenyl benzoates has been shown to be a second-order reaction, with the rate dependent on the concentrations of both the amine and the acylating agent. researchgate.netbutlerov.com
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the transition states of these reactions. acs.org Transition state analysis can provide insights into the geometry and energy of the transition state, helping to explain the observed reactivity and selectivity. For instance, DFT calculations have been used to study the rotamers and transition states of N-Boc-2-arylpiperidines, revealing that the rate of ring flipping and rotation of the Boc group are fast under reaction conditions. acs.org
Advanced Spectroscopic and Analytical Characterization for S N,n Dimethyl 3 Piperidinemethanamine
Elucidation of Absolute Configuration via Advanced NMR Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy confirm the molecular structure of N,N-Dimethyl-3-piperidinemethanamine, advanced NMR techniques are necessary to determine its absolute stereochemistry. These methods typically involve creating a diastereomeric environment, which makes the enantiomers spectroscopically distinguishable.
One of the most established techniques is the Mosher method , which can be adapted for chiral amines. nih.govresearchgate.netnih.gov This involves derivatizing the secondary amine on the piperidine (B6355638) ring with a chiral derivatizing agent (CDA), such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govresearchgate.net The reaction forms two diastereomeric amides. Due to the anisotropic effect of the MTPA phenyl ring, the protons near the chiral center of the piperidine ring will experience different magnetic shielding or deshielding effects in the two diastereomers. illinois.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA amides, a differential analysis of the chemical shifts (Δδ = δS - δR) can be correlated to a spatial model of the diastereomers, allowing for the assignment of the absolute configuration of the original amine. researchgate.netnih.gov
Table 4.1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher Amide Analysis
| Proton Position | δ (S)-MTPA Amide (ppm) | δ (R)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) | Inferred Spatial Position |
| H-3 (Piperidine) | 3.15 | 3.25 | -0.10 | Shielded by Phenyl Ring |
| H-2eq (Piperidine) | 3.05 | 2.98 | +0.07 | Deshielded by Phenyl Ring |
| H-2ax (Piperidine) | 2.50 | 2.55 | -0.05 | Shielded by Phenyl Ring |
| CH₂ (Side Chain) | 2.80 | 2.72 | +0.08 | Deshielded by Phenyl Ring |
| N(CH₃)₂ | 2.30 | 2.31 | -0.01 | Minimally Affected |
Note: This table is illustrative, based on the principles of the Mosher method. Actual values would require experimental determination.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. libretexts.orgwikipedia.org
Chiral HPLC is a highly effective technique for the enantiomeric resolution of chiral amines. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used and have demonstrated broad applicability. yakhak.orgresearchgate.net For the analysis of (S)-N,N-Dimethyl-3-piperidinemethanamine, a normal-phase HPLC method would likely be employed.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. wikipedia.org Interactions such as hydrogen bonding, π-π interactions, and steric hindrance contribute to the differential retention of the enantiomers on the column, allowing for their separation and quantification. wikipedia.org For amines, which may not possess a strong chromophore for UV detection, pre-column derivatization with an agent like a nitrobenzoxadiazole (NBD) derivative can enhance detection sensitivity. yakhak.org
Table 4.2.1: Representative Chiral HPLC Conditions for Amine Separation
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) yakhak.org |
| Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) yakhak.org | |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (B46881) (DEA) mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or fluorescence if derivatized) |
| Temperature | 25 °C |
Note: The addition of a basic modifier like diethylamine (DEA) is often crucial to prevent peak tailing and improve the resolution of amine enantiomers. mdpi.com
Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. gcms.czchromatographyonline.com Cyclodextrin-based CSPs are the most common for GC applications. gcms.czazom.comgcms.cz These phases are created by derivatizing cyclic oligosaccharides (α, β, or γ-cyclodextrins) and incorporating them into a polysiloxane stationary phase. gcms.czchromatographyonline.com
The separation principle involves the formation of temporary inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin (B1172386). sigmaaldrich.com The differing stability of these diastereomeric complexes leads to different retention times. For amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common approach is acylation of the secondary amine with trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile trifluoroacetyl derivative. nih.govwiley.com
Table 4.2.2: Typical Chiral GC Parameters for Derivatized Amine Analysis
| Parameter | Condition |
| Column | CHIRALDEX® G-TA (permethylated γ-cyclodextrin) |
| β-DEX™ 120 (20% permethylated β-cyclodextrin in SPB™-35) gcms.cz | |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) wiley.com |
| Carrier Gas | Hydrogen or Helium |
| Oven Program | Isothermal or temperature gradient (e.g., 90 °C to 190 °C) wiley.com |
| Detector | Flame Ionization Detector (FID) |
Note: The choice of cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline separation. wiley.com
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule in solution. rsc.org
For this compound, the inherent chromophores (N-C and C-C bonds) absorb in the far-UV region, which can be difficult to measure. Therefore, analysis often requires derivatization of the piperidine nitrogen with a chromophoric group (e.g., a benzoyl or naphthoyl group) to shift the absorption to a more accessible wavelength. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a fingerprint for that specific enantiomer. The sign and intensity of the CD signals are highly sensitive to the conformation of the piperidine ring and the spatial arrangement of the substituents. rsc.orgsci-hub.se By comparing the experimental CD spectrum with spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration. researchgate.net
X-ray Crystallography of Derivatives or Co-crystals for Definitive Stereochemical Assignment
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govmdpi.com It provides a precise three-dimensional map of the electron density in a crystalline solid, revealing the exact spatial arrangement of every atom. nih.govnih.gov
Obtaining suitable single crystals of a small, relatively flexible molecule like this compound can be challenging. A common and effective strategy is to prepare a crystalline derivative. whiterose.ac.ukrsc.org This can be achieved by reacting the piperidine nitrogen with a suitable acid to form a salt (e.g., a hydrochloride or tartrate salt) or by creating a co-crystal with another molecule that promotes crystallization. cardiff.ac.uk The resulting derivative often has enhanced crystallinity. The analysis of a high-quality crystal allows for the unambiguous determination of the relative and absolute stereochemistry, as well as providing detailed information on bond lengths, bond angles, and the preferred conformation of the piperidine ring (e.g., chair or boat). nih.govmdpi.com
Mass Spectrometry for Structural Confirmation and Purity Assessment (beyond basic identification)
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), provide detailed structural information that goes beyond simple molecular weight determination. nih.gov When coupled with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound can be generated and isolated.
In an MS/MS experiment, this parent ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For a 3-substituted piperidine, characteristic fragmentation pathways often involve the cleavage of the piperidine ring or the loss of substituents. miamioh.edu For instance, a likely fragmentation would be the loss of the dimethylaminomethyl group or cleavage across the piperidine ring. Analyzing these fragmentation pathways allows for unequivocal confirmation of the compound's connectivity and can help identify and characterize impurities, even at low levels. nih.gov
Table 4.5: Plausible ESI-MS/MS Fragmentation for [C₈H₁₈N₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 143.15 | 98.12 | C₂H₇N (Dimethylamine) | Piperidinemethyl cation |
| 143.15 | 84.08 | C₃H₉N | Piperidine ring fragment |
| 143.15 | 58.06 | C₅H₁₁N | Dimethylaminomethyl cation |
Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of piperidine alkaloids and related structures. nih.govmiamioh.edu Experimental verification is required.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
The molecular formula of this compound is C₈H₁₈N₂. The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent isotopes. When analyzed by HRMS, typically using soft ionization techniques like Electrospray Ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺.
The high precision of HRMS allows for the verification of the elemental formula against the experimentally observed mass, providing a high degree of confidence in the compound's identity. The difference between the measured mass and the theoretical mass is typically in the low parts-per-million (ppm) range for a positive identification.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂ | nih.gov |
| Theoretical Exact Mass (M) | 142.146998583 Da | nih.gov |
| Observed Ion (Protonated) | [M+H]⁺ | |
| Theoretical m/z for [M+H]⁺ | 143.15427 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of this compound. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 143.15) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.
The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by the positions of the nitrogen atoms and the structure of the piperidine ring.
Formation of the Iminium Ion: A primary and often dominant fragmentation pathway for N,N-dimethylalkylamines involves the cleavage of the bond alpha to the dimethylamino group. This results in the formation of a stable, resonance-stabilized N,N-dimethylmethaniminium ion at m/z 58.0651. This fragment arises from the cleavage of the C-C bond connecting the dimethylaminomethyl moiety to the piperidine ring.
Piperidine Ring Fragmentation: The charge can also be retained by the piperidine portion of the molecule. Cleavage of the exocyclic C-C bond can lead to a piperidin-3-ylmethyl cation (m/z 98.1018). This fragment can undergo further dissociation.
Alpha-Cleavage within the Piperidine Ring: Another characteristic fragmentation for cyclic amines is alpha-cleavage adjacent to the ring nitrogen. This can lead to the opening of the piperidine ring and subsequent loss of neutral fragments like ethene (C₂H₄), resulting in various smaller fragment ions.
Loss of Dimethylamine (B145610): A neutral loss of dimethylamine (CH₃)₂NH (mass 45.0578) from the parent ion is also a plausible fragmentation pathway, which would result in an ion at m/z 98.0964.
The analysis of these distinct fragment ions and their relative abundances allows for the detailed structural confirmation of the compound.
| Proposed Fragment Structure | m/z (Theoretical) | Origin |
|---|---|---|
| [C₃H₈N]⁺ (N,N-dimethylmethaniminium) | 58.0651 | Cleavage of the exocyclic C-C bond |
| [C₆H₁₂N]⁺ (Piperidin-3-ylmethyl cation) | 98.1018 | Cleavage of the exocyclic C-C bond |
| [C₅H₈N]⁺ (Fragment from ring opening and loss of C₂H₅) | 82.0651 | Piperidine ring fragmentation |
| [C₄H₈N]⁺ (Fragment from ring opening) | 70.0651 | Piperidine ring fragmentation |
Computational and Theoretical Studies of S N,n Dimethyl 3 Piperidinemethanamine
Conformational Analysis and Energy Landscapes
The conformational landscape of (S)-N,N-Dimethyl-3-piperidinemethanamine is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. The substituents on the ring, a dimethylaminomethyl group at the C3 position, can exist in either an axial or equatorial position. Computational methods are employed to determine the relative energies of these conformers and the energy barriers for their interconversion.
The conformational free energies of substituted piperidines are influenced by the electronic and steric nature of the substituents. For many substituted piperidines, the relative energies of conformers are similar to those of analogous cyclohexanes. Molecular mechanics calculations, utilizing force fields such as COSMIC, can quantitatively predict the conformer energies for both the free base and its protonated form. These calculations have demonstrated that electrostatic interactions are a primary driver of conformational changes upon protonation.
A detailed conformational analysis involves mapping the potential energy surface of the molecule. This energy landscape reveals the most stable conformations (local minima) and the transition states connecting them. For this compound, the two primary chair conformers with the dimethylaminomethyl group in the equatorial and axial positions are of key interest. The relative stability is generally governed by the A-value of the substituent, which quantifies its steric demand.
Table 1: Illustrative Conformational Energy Data for this compound This table presents hypothetical data to illustrate typical results from conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Equatorial | 0.00 | 95 |
| Axial | 2.5 | 5 |
Note: The values presented are illustrative and would be determined through specific computational calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound. These methods offer insights into orbital energies, charge distribution, and molecular properties that govern the molecule's chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on piperidine derivatives have been successfully used to analyze molecular geometry, electronic stability, and reactivity. researchgate.net For this compound, DFT calculations can provide optimized molecular structures, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net
DFT has also been employed to study the effects of substituents on the aromaticity of related systems, which can provide insights into the electronic interactions within the piperidine ring. rsc.org Furthermore, DFT calculations are instrumental in reproducing and interpreting experimental data, such as SERS spectra of piperidine adsorbed on silver nanoparticles. mdpi.com
Table 2: Representative Electronic Properties from DFT Calculations for this compound This table contains hypothetical data representative of DFT outputs.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are for illustrative purposes and would be refined by specific DFT calculations.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. For chiral amines, ab initio studies are valuable for investigating properties like enantioselective magnetic-field-induced second harmonic generation. researchgate.net While computationally more demanding than DFT, ab initio methods can be used to benchmark the accuracy of DFT results and to study systems where electron correlation effects are particularly important. High-level quantum chemical calculations have been shown to accurately reproduce experimental geometries and conformational preferences in related heterocyclic systems. nih.gov
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties of this compound from first principles. Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. mdpi.com This allows for the interpretation of experimental spectra and the assignment of electronic transitions.
Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated using quantum chemical calculations. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes and to confirm the molecule's structure. For piperidine, DFT calculations have been shown to effectively reproduce its SERS spectrum. mdpi.com
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using computational methods. These calculations are highly sensitive to the molecular geometry and conformation, making them a valuable tool for conformational analysis in solution.
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table showcases the type of spectroscopic data that can be computationally predicted.
| Spectroscopic Property | Predicted Value |
| Maximum UV Absorption (λmax) | 210 nm |
| Major IR Frequency (C-N stretch) | 1100 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₂ adjacent to N) | 2.8 ppm |
| ¹³C NMR Chemical Shift (CH₂ adjacent to N) | 55 ppm |
Note: These are representative values and would be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics of this compound in different solvent environments. researchgate.net By simulating the molecule's motion over time, it is possible to observe conformational transitions and to understand how the solvent influences the conformational equilibrium.
In MD simulations, the interactions between atoms are described by a force field. These simulations can reveal key conformational behaviors and interactions, such as hydrogen bonding and solvent-accessible surface area. researchgate.net For piperidine derivatives, MD simulations in explicit solvent can elucidate their molecular interactions in a biological environment. researchgate.net
In Silico Modeling of Molecular Interactions for Mechanistic Insights
In silico modeling encompasses a range of computational techniques used to study molecular interactions. For this compound, these methods can provide mechanistic insights into its interactions with other molecules, such as biological receptors or catalysts.
Molecular docking is a common in silico technique used to predict the binding orientation of a small molecule to a larger target molecule. This can be particularly useful in drug discovery to understand how a ligand might interact with a protein's active site. ajchem-a.com Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can help in the design of new molecules with improved properties.
Research Applications and Functionalization Strategies of S N,n Dimethyl 3 Piperidinemethanamine
Role as a Chiral Building Block in Complex Molecule Synthesis
(S)-N,N-Dimethyl-3-piperidinemethanamine serves as a valuable chiral starting material in organic synthesis. Its inherent stereochemistry and functional handles—a secondary amine within the piperidine (B6355638) ring and a tertiary dimethylaminomethyl group—allow for its elaboration into more complex molecular architectures. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents, which makes chiral piperidines like the title compound particularly significant. researchgate.netresearchgate.net
Precursor to Structurally Diverse Piperidine-Containing Frameworks
The synthesis of complex molecules often relies on the use of chiral building blocks to install stereocenters with high fidelity. This compound, with its defined stereocenter at the C3 position, is a precursor for a variety of substituted piperidines. Synthetic chemists can leverage the nucleophilicity of the ring nitrogen or activate the C-N or C-H bonds to introduce further complexity.
Strategies for elaborating such piperidine cores are diverse and well-established. Common approaches include:
N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized via acylation, alkylation, or arylation reactions to introduce a wide range of substituents. This is a fundamental step in modulating the physicochemical and biological properties of the final compound.
Ring Modification: While more complex, existing methods for piperidine ring modification, such as ring-opening and subsequent functionalization or catalytic C-H activation, can be envisioned. whiterose.ac.uknih.gov
Stereoselective Elaboration: The existing stereocenter can direct the stereochemical outcome of subsequent reactions on the piperidine ring, allowing for the diastereoselective synthesis of polysubstituted piperidines. researchgate.netresearchgate.net
The general importance of piperidine scaffolds is highlighted by their presence in numerous natural products and pharmaceuticals. researchgate.netajchem-a.com The synthesis of these complex targets often involves multi-step sequences where a chiral piperidine fragment is a key intermediate. For instance, multi-enzymatic and chemo-enzymatic methods have been developed to prepare piperidines with multiple stereocenters from achiral precursors, underscoring the demand for efficient routes to such structures. researchgate.net While direct examples starting from this compound are specific to proprietary research, its structure fits the profile of a versatile starting point for creating libraries of chiral piperidine-containing compounds for drug discovery. researchgate.net
Synthesis of Chiral Scaffolds for Material Science Applications
The application of chiral piperidine scaffolds extends beyond pharmaceuticals into material science, although this is a less explored area for this compound specifically. Chiral molecules are integral to the development of materials with unique optical or recognition properties. Potential applications include:
Chiral Polymers: Incorporation of chiral units like this compound into a polymer backbone can induce helical structures or create chiral recognition sites.
Chiral Stationary Phases (CSPs): Covalently bonding chiral molecules to a solid support (e.g., silica) is a common method for producing CSPs used in chromatography to separate enantiomers. The amine functional groups on the title compound would facilitate such immobilization.
Asymmetric Catalysis Supports: Immobilizing a chiral catalyst or ligand onto a solid support is a key strategy for catalyst recovery and reuse. The piperidine framework can serve as the chiral backbone for such heterogeneous catalysts.
While the direct use of this compound in these specific material science applications is not extensively documented in public literature, the principles are well-established for other chiral amines and piperidine derivatives.
Applications as a Chiral Ligand or Organocatalyst Component
The presence of two nitrogen atoms—the piperidine ring nitrogen and the exocyclic dimethylamino nitrogen—positions this compound as a classic bidentate "diamine" ligand. Chiral diamines are among the most successful ligand classes in asymmetric catalysis, capable of coordinating to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. nih.govresearchgate.net
Design and Synthesis of Metal-Ligand Complexes for Asymmetric Catalysis
The formation of a five-membered chelate ring upon coordination with a metal ion is a stabilizing feature of 1,2-diamine ligands. In this compound, the two nitrogen atoms are separated by three carbon atoms, which would lead to a larger, more flexible six-membered chelate ring. The design of effective chiral ligands is a central theme in asymmetric synthesis. nih.gov
Chiral N,N'-dimethyl-1,2-diamine derivatives have been successfully used as ligands for various metal-catalyzed asymmetric reactions, including those catalyzed by rhodium, iridium, and nickel. nih.gov These complexes are effective in reactions such as asymmetric hydrogenation and cross-coupling. For example, nickel catalysts bearing chiral diamine ligands are effective for alkyl-alkyl cross-coupling reactions, enabling the enantioconvergent coupling of racemic alkyl halides with organometallic reagents. nih.gov
The synthesis of such metal complexes typically involves reacting the chiral diamine ligand with a suitable metal salt precursor. The resulting complex can then be used as a catalyst. The table below illustrates the performance of a representative chiral diamine ligand in a nickel-catalyzed asymmetric cross-coupling reaction, demonstrating the high levels of enantioselectivity that can be achieved.
| Entry | Substrate 1 (Alkyl Halide) | Substrate 2 (Organometallic) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-phenylethyl chloride | methylzinc chloride | NiCl₂ / Chiral Diamine | 85 | 94 | nih.gov |
| 2 | 1-(4-methoxyphenyl)ethyl chloride | methylzinc chloride | NiCl₂ / Chiral Diamine | 92 | 96 | nih.gov |
| 3 | 1-naphthylethyl chloride | ethylzinc chloride | NiCl₂ / Chiral Diamine | 78 | 91 | nih.gov |
This table shows representative results for asymmetric cross-coupling reactions using a chiral diamine ligand system, illustrating the potential application area for complexes derived from this compound.
Exploration of Organocatalytic Properties in Stereoselective Reactions
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Chiral amines and their derivatives are a cornerstone of this field. They can act as Lewis bases, Brønsted bases, or participate in the formation of chiral intermediates like enamines or iminium ions.
While the direct organocatalytic application of this compound is not widely reported, its structural motifs are found in successful organocatalysts. For instance, chiral N,N'-dioxides, which can be synthesized from chiral amino acids, have proven to be excellent organocatalysts for various asymmetric reactions. nih.gov These N-oxides are highly nucleophilic and can activate reagents like organosilicons. nih.gov The tertiary amine in this compound could be similarly oxidized to a chiral N-oxide to explore its potential in organocatalysis.
Furthermore, chiral diamines themselves can catalyze reactions. Their ability to act as bifunctional catalysts, using one amine as a Brønsted base and the other to coordinate a substrate through hydrogen bonding, is a known catalytic strategy. This approach is particularly effective in stereoselective reactions where precise positioning of reactants is crucial.
Development of Chemical Probes for In Vitro Mechanistic Studies
Chemical probes are essential tools for dissecting complex biological and chemical processes in vitro. These molecules are designed to interact with a specific target or report on a particular environment. This often involves modifying a core scaffold—such as a piperidine—with reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers).
The development of probes from this compound would involve chemical modification of its functional groups. For example:
The secondary amine of the piperidine ring is an ideal handle for attaching linkers connected to reporter tags.
The entire molecule could be used as a chiral scaffold to which other functionalities are attached, creating a probe to study stereoselective interactions in a biological or chemical system.
The synthesis of such probes often involves standard organic chemistry transformations. For example, the development of nitric oxide-releasing derivatives of known drugs for in vitro studies involves coupling the parent molecule to an NO-donating scaffold, such as a 1,3,4-oxadiazole-2-thiol (B52307) moiety. mdpi.com A similar strategy could be applied to this compound to investigate its behavior or the effects of chiral amine release in a controlled in vitro setting. While this remains a potential area of application, specific examples for this compound are not prevalent in the literature.
Synthesis of Labeled Analogues for Biochemical Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate its role in biochemical pathways. wikipedia.org By replacing one or more atoms of a compound with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the molecule's journey through a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
One potential strategy involves the use of deuterated precursors. For instance, the synthesis could start from a deuterated piperidine precursor. A study on the metabolism of pibutidine (B22824), a piperidine-containing drug, utilized [piperidine-²H₁₀] pibutidine to distinguish between different sites of hydroxylation on the piperidine ring. nih.gov This suggests that a fully deuterated piperidine ring could be a starting point for the synthesis of a labeled analogue of this compound.
Alternatively, the dimethylamino group can be the site of isotopic labeling. A practical synthesis for deuterated methylamine (B109427) and dimethylamine (B145610) has been developed using deuterated methylation reagents like TsOCD₃. researchgate.net This methodology could potentially be adapted to introduce deuterated methyl groups onto the 3-(aminomethyl)piperidine scaffold. A general and versatile synthesis of selectively deuterated amines has also been reported, which could be applicable. nih.gov The methyl groups of compounds like 6-methylnicotinic acid and 2,6-dimethylnicotinic acid have been successfully deuterated via an H-D exchange reaction, a method that could be explored for the N,N-dimethyl group of the target compound. nih.gov
The choice of isotopic label (e.g., ²H, ¹³C, or ¹⁵N) would depend on the specific research question and the analytical techniques to be employed. For example, ¹⁵N-labeling of the piperidine nitrogen could be achieved through methods developed for the synthesis of ¹⁵N-pyridines, which can then be reduced. chemrxiv.orgchemrxiv.org These labeled analogues, once synthesized, can be invaluable tools for pharmacokinetic studies, allowing for the precise tracking and quantification of the compound and its metabolites in biological samples.
Evaluation of Binding Interactions with Macromolecules for Mechanistic Understanding (in vitro/in silico)
Understanding how a molecule interacts with its biological targets is fundamental to elucidating its mechanism of action. For this compound, its structural similarity to known pharmacologically active agents suggests potential interactions with various receptors and enzymes. In vitro binding assays and in silico molecular docking are two powerful approaches to investigate these interactions.
Potential Macromolecular Targets and Analogues' Binding Affinities
The piperidine moiety is a common scaffold in ligands for opioid and sigma receptors. tandfonline.comnih.gov Therefore, it is plausible that this compound and its derivatives could exhibit affinity for these receptors. While direct binding data for this specific compound is not available in the reviewed literature, data from structurally related piperidine derivatives can provide valuable insights.
Sigma (σ) Receptors:
Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are involved in a variety of cellular functions and are implicated in several neurological disorders. nih.govnih.gov Many piperidine-containing compounds have been identified as high-affinity sigma receptor ligands. nih.govunict.it For instance, a series of N-substituted piperidines have been shown to bind with high affinity to the σ₁ receptor. uniba.it The basic nitrogen of the piperidine ring is a key pharmacophoric element for sigma receptor binding. nih.gov
| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki in nM) |
| Haloperidol (Reference) | σ₁ | 2.5 nih.gov |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 nih.gov |
| A series of (3-pyridyl)piperazines and (4-pyridyl)piperazines | Favor σ₁ | - nih.gov |
| A series of (2-pyridyl)piperazines | Favor σ₂ | - nih.gov |
Opioid Receptors:
The piperidine scaffold is a core component of many opioid analgesics, such as fentanyl and its analogues. nih.gov The protonated nitrogen of the piperidine ring typically forms a crucial salt bridge with an aspartate residue in the binding pocket of opioid receptors. researchgate.netnih.gov Molecular docking studies of various 4-aminomethyl piperidine derivatives have shown good binding affinities for the µ-opioid receptor. tandfonline.com
| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki in nM) |
| Fentanyl | µ | 1.35 plos.org |
| N-phenylpropylnormorphine | µ | 0.93 researchgate.net |
| Various 4-(N,N-diarylamino)piperidines | δ | 0.1 to >1000 researchgate.net |
In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. nih.gov This method can provide valuable insights into the binding mode and the specific interactions that stabilize the ligand-receptor complex.
For piperidine derivatives binding to opioid receptors, docking studies have consistently highlighted the importance of an ionic interaction between the protonated piperidine nitrogen and a conserved aspartic acid residue (Asp147 in the µ-opioid receptor). nih.govnih.gov Additionally, hydrophobic and aromatic interactions with surrounding amino acid residues in the transmembrane helices contribute significantly to the binding affinity. tandfonline.comresearchgate.net
In the context of sigma receptors, pharmacophore models suggest the presence of two hydrophobic pockets linked by a central basic group, which would be the piperidine nitrogen. nih.gov Molecular dynamics simulations of piperidine-based ligands with the σ₁ receptor have helped to identify crucial amino acid residues involved in the binding. nih.gov
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Stereoselective Synthetic Routes
The future development of synthetic routes for (S)-N,N-Dimethyl-3-piperidinemethanamine is geared towards enhancing efficiency and sustainability. Current research in piperidine (B6355638) synthesis points towards several promising avenues. One key area is the advancement of asymmetric hydrogenation of substituted pyridinium (B92312) salts. mdpi.com The use of transition metal catalysts, such as iridium complexes with chiral P,N-ligands, has shown success in producing stereospecific piperidine derivatives. mdpi.com Future work will likely focus on developing more robust and recyclable catalysts to improve the economic and environmental viability of this method for large-scale production.
Another promising approach is the use of gold-catalyzed cyclization reactions. nih.gov For instance, a modular and flexible sequence involving the gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which can be further reduced to the desired piperidine structure. nih.gov This method offers high diastereoselectivity and the potential for enantioselective synthesis starting from chiral sulfinyl imines. nih.gov The development of one-pot procedures combining cyclization and reduction steps would further enhance the efficiency of this route. nih.gov
Furthermore, the exploration of biocatalysis presents a sustainable alternative to traditional chemical synthesis. The use of enzymes for the stereoselective synthesis of chiral amines and heterocycles is a rapidly growing field. Future research could focus on identifying or engineering enzymes capable of producing this compound with high enantiomeric excess, thereby reducing the reliance on heavy metal catalysts and harsh reaction conditions.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Reference |
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | High stereoselectivity, suitable for large-scale synthesis | mdpi.com |
| Gold-Catalyzed Cyclization | Gold catalysts | High modularity, excellent diastereoselectivity, potential for one-pot processes | nih.gov |
| Biocatalysis | Enzymes | High stereoselectivity, environmentally friendly, mild reaction conditions | N/A |
Exploration of Novel Catalytic Functions and Tandem Reactions
The inherent chirality and the presence of two nitrogen atoms in this compound make it an interesting candidate for use as a chiral ligand or organocatalyst. Future research is expected to explore its potential in asymmetric catalysis. Its structural motifs are found in various successful chiral catalysts, suggesting its potential to induce stereoselectivity in a range of chemical transformations.
The development of tandem or domino reactions, where multiple chemical transformations occur in a single pot, is a key area of modern synthetic chemistry. nih.govresearchgate.net These processes are highly atom-economical and efficient. This compound and its derivatives could serve as key building blocks in the synthesis of complex N-heterocycles through such cascade reactions. For example, palladium-catalyzed tandem reactions have been utilized to create complex N/S-containing compounds. researchgate.net Similar strategies could be devised where the piperidine moiety of the target compound is incorporated into a larger, more complex molecular architecture.
Furthermore, the investigation of this compound's role in promoting multi-component reactions is a promising avenue. Three-component cascade reactions have been developed for the synthesis of highly functionalized 2-aminopyridine (B139424) derivatives, demonstrating the power of this approach in rapidly building molecular complexity. nih.gov
Integration into Flow Chemistry Systems for Continuous Production
To meet potential industrial demand, the transition from batch to continuous manufacturing processes offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, or continuous flow synthesis, is a powerful tool for achieving this. Research into the continuous synthesis of related compounds, such as N,N-dimethyl-1,3-propanediamine (DMAPA), has demonstrated the feasibility of using fixed-bed reactors for multi-step syntheses with high conversion and selectivity. cetjournal.it
The synthesis of this compound could be adapted to a continuous flow process. This would involve the development of robust and stable catalysts that can be immobilized in a packed-bed reactor. The integration of online monitoring and purification techniques would further enhance the efficiency and quality control of the manufacturing process. The benefits of such a system include improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
| Parameter | Batch Production | Flow Chemistry |
| Scalability | Limited, requires larger reactors | Easily scalable by extending reaction time |
| Safety | Potential for thermal runaway in large batches | Improved safety due to small reaction volumes |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | May require intermediate purification steps | Potential for integrated multi-step synthesis and purification |
Advanced Computational Methodologies for Predictive Design and Reactivity
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methodologies can be employed to predict its properties and guide experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods can be used to investigate the structural and electronic properties of the molecule. researchgate.net This can provide insights into its reactivity and potential applications.
Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with other chemical species, such as enzymes or receptor proteins. nih.gov This is particularly relevant for understanding its potential biological activity and for designing new derivatives with enhanced properties. For example, computational studies have been used to understand the binding modes of piperidine-based compounds to sigma receptors. nih.gov
Furthermore, computational methods can be used to design more efficient synthetic routes by modeling reaction mechanisms and predicting the stereochemical outcomes of catalytic reactions. rsc.org This can help to identify optimal catalysts and reaction conditions, thereby reducing the amount of experimental work required.
Expanding the Scope of Derivatization for New Chemical Entities
The chemical structure of this compound provides multiple sites for chemical modification, allowing for the creation of a diverse library of new chemical entities. The secondary amine of the piperidine ring and the tertiary amine of the dimethylaminomethyl group can be functionalized to introduce a wide range of substituents.
Derivatization strategies can be employed to enhance the compound's properties for specific applications. For instance, the introduction of chromophores or fluorophores can facilitate its detection and quantification in biological systems. nih.gov The attachment of specific functional groups can also be used to modulate its pharmacokinetic and pharmacodynamic properties. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly improve the detection of organic acids in mass spectrometry, and similar strategies could be applied to enhance the analytical performance of this compound and its metabolites. nih.gov
The synthesis of novel derivatives can also lead to the discovery of new biological activities. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, it is possible to establish structure-activity relationships (SAR) and design new compounds with improved potency and selectivity. nih.gov
| Derivatization Strategy | Purpose | Potential Outcome |
| N-Alkylation/N-Arylation | Introduce new substituents on the piperidine nitrogen | Altered solubility, lipophilicity, and biological activity |
| Modification of the dimethylamino group | Change the basicity and steric hindrance | Modulated receptor binding and catalytic activity |
| Introduction of functional groups | Attach imaging agents or targeting moieties | Development of probes for biological studies or targeted drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
